N-(2-Methoxyethyl)-2-nitroaniline structure and synthesis
N-(2-Methoxyethyl)-2-nitroaniline structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of N-(2-Methoxyethyl)-2-nitroaniline
This guide offers a comprehensive technical overview of N-(2-Methoxyethyl)-2-nitroaniline, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and a validated synthetic pathway. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction and Core Molecular Profile
N-(2-Methoxyethyl)-2-nitroaniline belongs to the class of N-substituted 2-nitroanilines, which are valuable precursors in the synthesis of a wide range of organic molecules, including dyes and potential pharmaceutical agents.[1] The molecule is characterized by a 2-nitroaniline core functionalized with a 2-methoxyethyl group on the amine nitrogen. This unique combination of a nucleophilic secondary amine and an electron-deficient aromatic ring makes it a versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems like benzimidazoles, which are prominent scaffolds in medicinal chemistry.[2][3]
The presence of the ortho-nitro group is critical; it strongly activates the aromatic ring towards nucleophilic attack, which is the cornerstone of its primary synthetic route.[2] The methoxyethyl substituent can also influence the pharmacokinetic properties, such as solubility and metabolic stability, of derivative compounds.[3]
Molecular Structure and Physicochemical Properties
The structural and identifying information for N-(2-Methoxyethyl)-2-nitroaniline is fundamental for its use in experimental settings.
Table 1: Core Molecular Data for N-(2-Methoxyethyl)-2-nitroaniline
| Identifier | Value | Reference |
| IUPAC Name | N-(2-Methoxyethyl)-2-nitroaniline | [4] |
| CAS Number | 56436-24-9 | [4] |
| Molecular Formula | C₉H₁₂N₂O₃ | [5] |
| Molecular Weight | 196.20 g/mol | [5] |
| SMILES String | COCCNc1c(=O)cccc1 | [4] |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most efficient and common pathway for synthesizing N-(2-Methoxyethyl)-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction.[6] This mechanism is characteristic of aryl halides that are activated by potent electron-withdrawing groups, such as the nitro group (-NO₂).[7][8]
Reaction Mechanism: An Addition-Elimination Pathway
The SNAr synthesis proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction initiates with the attack of the nucleophilic amino group of 2-methoxyethylamine on the ipso-carbon (the carbon atom bonded to the leaving group) of a 2-halonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. This carbon is highly electron-deficient due to the strong inductive and resonance effects of the ortho-nitro group.[1] This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The negative charge is effectively delocalized across the aromatic ring and onto the oxygen atoms of the nitro group, which stabilizes this transient species.[7]
-
Elimination and Aromaticity Restoration: In the second, typically rapid step, the leaving group (e.g., fluoride or chloride ion) is eliminated from the Meisenheimer complex.[1] This expulsion restores the aromaticity of the benzene ring, yielding the final product, N-(2-Methoxyethyl)-2-nitroaniline.
Rationale for Reagent Selection
-
Aryl Halide (Substrate): Both 1-fluoro-2-nitrobenzene and 1-chloro-2-nitrobenzene are viable starting materials.[6] However, the C-F bond is highly polarized, and fluoride is a poor leaving group in SN2 reactions but an excellent one in SNAr. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.[8] Consequently, 2-fluoronitrobenzene is generally more reactive and often allows for milder reaction conditions and shorter reaction times compared to its chloro-analogue.[9][10]
-
Nucleophile: 2-methoxyethylamine serves as the nitrogen nucleophile, providing the N-(2-methoxyethyl) side chain.
-
Base: A base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is essential.[6][9] Its primary role is to act as a scavenger for the hydrohalic acid (HF or HCl) that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the preferred media for SNAr reactions.[1][9] These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, thus preserving its nucleophilicity.
Experimental Protocol and Workflow
The following is a representative laboratory protocol for the synthesis of N-(2-Methoxyethyl)-2-nitroaniline, adapted from established methodologies for related compounds.[3][9]
Detailed Synthesis Methodology
Materials:
-
1-Fluoro-2-nitrobenzene (1.0 eq)
-
2-Methoxyethylamine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Nucleophile Addition: Slowly add 2-methoxyethylamine (1.2 eq) to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Maintain this temperature and stir for 2-8 hours.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure N-(2-Methoxyethyl)-2-nitroaniline.[1][11]
Visualization of Synthesis Workflow
The overall process from starting materials to the final, purified product can be summarized in the following workflow diagram.
Caption: A typical workflow for the synthesis and purification of N-(2-Methoxyethyl)-2-nitroaniline.
Data Presentation and Product Characterization
Successful synthesis must be validated through rigorous analysis. The following tables summarize key reaction parameters and the expected spectroscopic data for structural confirmation.
Table 2: Summary of Typical SNAr Reaction Parameters
| Parameter | Condition for 2-Fluoronitrobenzene | Condition for 2-Chloronitrobenzene | Rationale |
| Molar Ratio (Ar-X:Amine:Base) | 1 : 1.2 : 2 | 1 : 1.2 : 2 | Excess amine drives the reaction; base neutralizes acid by-product.[9] |
| Typical Solvent | DMF, DMSO | DMF, DMSO | Polar aprotic solvent stabilizes the charged intermediate.[9] |
| Reaction Temperature (°C) | 60 - 100 | 80 - 120 | Higher reactivity of the fluoride substrate allows for lower temperatures.[9] |
| Typical Reaction Time (h) | 2 - 8 | 4 - 12 | Faster reaction kinetics with the more activated fluoro-substrate.[9] |
| Reported Yield Range (%) | 85 - 95 | 75 - 90 | Generally higher efficiency with 2-fluoronitrobenzene.[9] |
Table 3: Predicted Spectroscopic Data for N-(2-Methoxyethyl)-2-nitroaniline
While direct experimental spectra are not widely published, data can be reliably predicted based on the analysis of closely related N-substituted nitroanilines.[12] Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound.[13]
| Technique | Feature | Expected Observation | Functional Group Assignment |
| FT-IR | Wavenumber (cm⁻¹) | 3350 - 3400 (Medium) | N-H Stretch (Secondary Amine) |
| 2850 - 2980 (Medium-Strong) | C-H Stretch (Aliphatic) | ||
| 1500 - 1530 (Strong) | Asymmetric NO₂ Stretch | ||
| 1330 - 1370 (Strong) | Symmetric NO₂ Stretch | ||
| 1050 - 1150 (Strong) | C-O-C Stretch (Ether) | ||
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.1 (d) | Aromatic H ortho to -NO₂ |
| ~7.4 (t) | Aromatic H para to -NO₂ | ||
| ~6.6-6.8 (m) | Aromatic H's ortho/para to -NH | ||
| ~3.6 (t) | -CH₂-O- | ||
| ~3.4 (q) | -NH-CH₂- | ||
| ~3.3 (s) | -O-CH₃ | ||
| Mass Spec. (EI-MS) | m/z | 196 | Molecular Ion [M]⁺ |
Applications and Further Reactions
N-(2-Methoxyethyl)-2-nitroaniline is primarily used as an intermediate.[4] Its bifunctional nature allows for further chemical transformations. A key application is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad range of pharmacological activities.[3] This typically involves the reductive cyclization of the 2-nitroaniline derivative, where the nitro group is reduced to an amine, which then condenses with an aldehyde or carboxylic acid to form the imidazole ring.[3]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.
-
Handling: This procedure should be performed in a well-ventilated chemical fume hood.[2][14] The starting materials, particularly 2-halonitrobenzenes, are toxic and irritants.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a lab coat.[14]
-
Storage: Store N-(2-Methoxyethyl)-2-nitroaniline and its precursors in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[14] Keep containers tightly sealed when not in use.
References
- BenchChem. (2025). Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline: A Detailed Mechanistic and Methodological Overview.
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Ethyl-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]
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ResearchGate. (2021). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
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